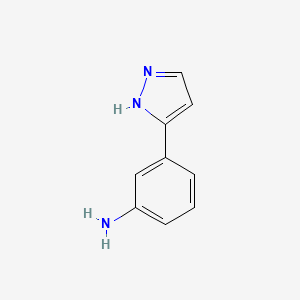

3-(1H-Pyrazol-3-yl)anilin

Übersicht

Beschreibung

3-(1H-pyrazol-3-yl)aniline is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(1H-pyrazol-3-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-pyrazol-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin: Krebsforschung

3-(1H-Pyrazol-3-yl)anilin wurde hinsichtlich seines Potenzials in der Entwicklung von Krebsmedikamenten untersucht. Pyrazolderivate sind dafür bekannt, eine Reihe von biologischen Aktivitäten aufzuweisen, darunter Antitumor-Eigenschaften . Sie können als Kinase-Inhibitoren wirken, die in den Signalwegen eine entscheidende Rolle spielen, die das Zellwachstum und die Zellproliferation regulieren. Durch die Hemmung bestimmter Kinasen können diese Verbindungen potenziell das Wachstum von Krebszellen stoppen.

Landwirtschaft: Entwicklung von Pestiziden

Im Agrarsektor werden Pyrazolderivate bei der Synthese von Pestiziden verwendet . Ihre strukturelle Vielseitigkeit ermöglicht die Herstellung von Verbindungen mit spezifischer Wirkung gegen Schädlinge, was zum Pflanzenschutz und zur Ertragssteigerung beiträgt.

Materialwissenschaften: Fortschrittliche Materialien

Die chemische Struktur von this compound macht es für die Entwicklung von fortschrittlichen Materialien geeignet. Seine Derivate können zur Herstellung von Polymeren mit einzigartigen Eigenschaften für industrielle Anwendungen verwendet werden . Diese Materialien könnten Anwendungen in der Elektronik, in Beschichtungen und als Bestandteile von hochfesten Verbundwerkstoffen finden.

Umweltwissenschaften: Sanierung von Umweltverschmutzung

Pyrazol-basierte Verbindungen wurden hinsichtlich ihrer Rolle in Umwelt-Remediierungsprozessen untersucht. Sie können verwendet werden, um Sensoren und Katalysatoren zu entwickeln, die Schadstoffe erkennen und abbauen und so zur Bewältigung von Umweltkontaminanten beitragen .

Analytische Chemie: Chemische Analyse

In der analytischen Chemie können this compound-Derivate als Reagenzien oder Indikatoren in chemischen Analysen dienen. Ihre Fähigkeit, mit verschiedenen Analyten zu reagieren, macht sie wertvoll bei der Entwicklung von Diagnosetests und analytischen Verfahren .

Biochemie: Enzym-Mimikry

Pyrazolderivate sind dafür bekannt, die aktiven Zentren bestimmter Enzyme zu imitieren, was sie in der biochemischen Forschung nützlich macht. Sie können verwendet werden, um das Enzymverhalten zu studieren oder als Teil von Biosensoren, um biologische Moleküle zu erkennen .

Pharmakologie: Wirkstoffdesign

Der Pyrazol-Rest ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen. Seine Einarbeitung in neue Moleküle kann zur Entwicklung von Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen .

Chemieingenieurwesen: Katalyse

Im Chemieingenieurwesen werden Pyrazol-basierte Liganden aufgrund ihrer katalytischen Eigenschaften synthetisiert. Sie können verschiedene chemische Reaktionen erleichtern, darunter die Oxidation organischer Verbindungen, die bei der Herstellung von Feinchemikalien unerlässlich ist .

Safety and Hazards

The safety data sheet for “3-(1H-pyrazol-3-yl)aniline” indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Specific hazards may include skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Wirkmechanismus

Target of Action

Pyrazole derivatives, which include 3-(1h-pyrazol-3-yl)aniline, have been found to have promising agro-chemical, fluorescent, and biological potencies . They are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that the electron-donating and electron-withdrawing groups can influence the activity of pyrazole derivatives . The presence of these groups can affect the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

Pyrazole derivatives have been reported to influence several biological affinities

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant activities . The compound’s action at the molecular and cellular level contributes to these observed effects.

Action Environment

The action, efficacy, and stability of 3-(1H-pyrazol-3-yl)aniline can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interaction with its environment can influence its mode of action and overall efficacy.

Biochemische Analyse

Biochemical Properties

3-(1H-pyrazol-3-yl)aniline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including topoisomerase IV and COVID-19 main protease . These interactions are primarily characterized by binding affinities, which indicate the strength and specificity of the compound’s interaction with the enzyme. For instance, the binding affinities of 3-(1H-pyrazol-3-yl)aniline with topoisomerase IV range from -10.0 to -11.0 kcal/mol, suggesting a strong inhibitory effect . Additionally, the compound exhibits antimicrobial and antioxidant activities, further highlighting its biochemical significance .

Cellular Effects

The effects of 3-(1H-pyrazol-3-yl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of gram-positive bacteria by targeting the catalytic domain of topoisomerase IV . This inhibition disrupts DNA replication and transcription, leading to cell death. Moreover, 3-(1H-pyrazol-3-yl)aniline’s antioxidant properties help mitigate oxidative stress in cells, thereby protecting them from damage .

Molecular Mechanism

At the molecular level, 3-(1H-pyrazol-3-yl)aniline exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes such as topoisomerase IV and COVID-19 main protease is attributed to its strong binding affinities . These interactions result in the inhibition of enzyme activity, leading to downstream effects on cellular processes. Additionally, 3-(1H-pyrazol-3-yl)aniline can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-pyrazol-3-yl)aniline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1H-pyrazol-3-yl)aniline remains stable under specific conditions, allowing for sustained biochemical activity . Prolonged exposure to certain environmental factors may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its antimicrobial and antioxidant properties over extended periods .

Dosage Effects in Animal Models

The effects of 3-(1H-pyrazol-3-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antioxidant activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical outcomes while minimizing toxicity.

Metabolic Pathways

3-(1H-pyrazol-3-yl)aniline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with topoisomerase IV and COVID-19 main protease highlights its role in DNA replication and transcription, as well as viral replication . Additionally, 3-(1H-pyrazol-3-yl)aniline’s antioxidant properties suggest its involvement in pathways that mitigate oxidative stress and maintain cellular redox balance .

Transport and Distribution

Within cells and tissues, 3-(1H-pyrazol-3-yl)aniline is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical activity . The compound’s distribution is influenced by factors such as cellular uptake mechanisms, binding affinities, and tissue-specific transporters.

Subcellular Localization

The subcellular localization of 3-(1H-pyrazol-3-yl)aniline plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with topoisomerase IV suggests localization within the nucleus, where it can exert its inhibitory effects on DNA replication and transcription . Additionally, 3-(1H-pyrazol-3-yl)aniline’s antioxidant properties may be linked to its presence in mitochondria, where it can mitigate oxidative stress and protect cellular structures .

Eigenschaften

IUPAC Name |

3-(1H-pyrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPNWQIDNWGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370710 | |

| Record name | 3-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89260-46-8 | |

| Record name | 3-(1H-Pyrazol-3-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89260-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

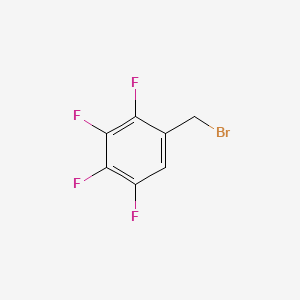

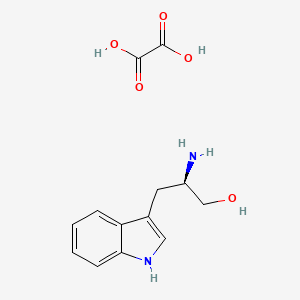

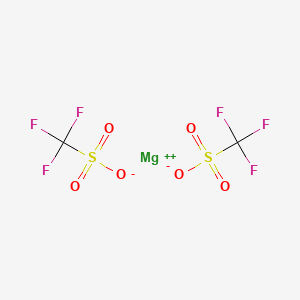

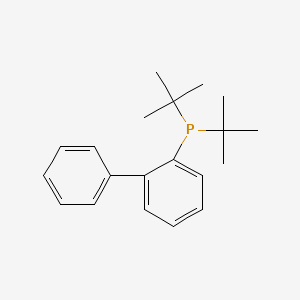

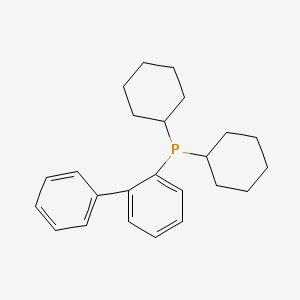

Synthesis routes and methods

Procedure details

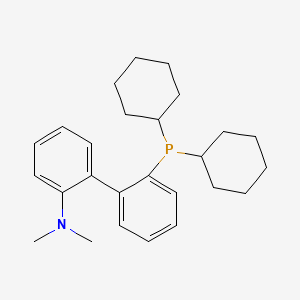

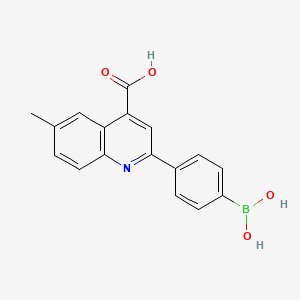

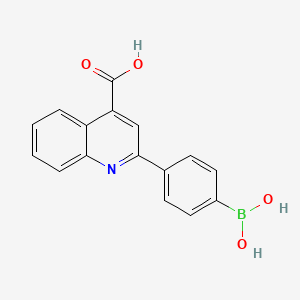

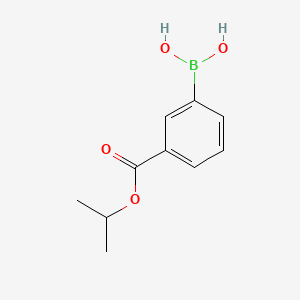

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.